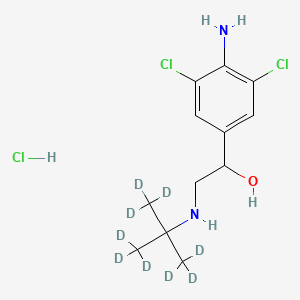

Clenbuterol-d9 hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXKTCUYRHXSBK-KYRNGWDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746860 |

Source

|

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184006-60-8 |

Source

|

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenbuterol-d9 hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Clenbuterol-d9 Hydrochloride

This guide provides a comprehensive technical overview of the synthesis and characterization of Clenbuterol-d9 hydrochloride, a deuterated internal standard crucial for high-precision quantitative analysis in various scientific disciplines. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, ensuring a robust and reproducible scientific narrative.

Introduction: The Critical Role of Deuterated Standards

In the realm of analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated internal standards are indispensable for achieving accurate and reproducible quantification.[1][2] These isotopically labeled compounds are chemically identical to their non-deuterated counterparts, with the key difference being the substitution of hydrogen atoms with deuterium.[1] This subtle alteration in mass significantly enhances analytical reliability by compensating for sample loss, matrix effects, and ion suppression during analysis.[1] this compound, with nine deuterium atoms incorporated into its structure, serves as an ideal internal standard for the quantification of clenbuterol in complex biological matrices such as plasma and urine.[3][4]

Synthesis of this compound: A Step-by-Step Elucidation

The synthesis of this compound is a multi-step process that demands precision and a thorough understanding of isotopic labeling strategies. The primary goal is to introduce nine deuterium atoms into the tert-butyl group of the clenbuterol molecule.

Core Synthetic Strategy: The most common and efficient route involves the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with deuterated tert-butylamine (D9-tert-butylamine), followed by the reduction of the resulting keto group.[5][6]

Diagram of the Synthetic Pathway:

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Intermediate 4-amino-α-(D9-tert-butylamino)-3,5-dichloroacetophenone hydrochloride [5][7]

-

Reactants and Conditions: In a suitable reaction vessel, 4-amino-α-bromo-3,5-dichloroacetophenone is reacted with D9-tert-butylamine. The molar ratio of the bromo-compound to D9-tert-butylamine is typically in the range of 1:1.5 to 1:4 to ensure complete reaction of the starting material.[5][7] The reaction is carried out in the presence of a tertiary amine organic base, such as triethylamine or N,N-diisopropylethylamine, to neutralize the hydrobromic acid formed during the reaction.[5][7]

-

Solvent and Temperature: A suitable solvent, such as tetrahydrofuran, is used. The reaction is typically conducted at a controlled temperature, for instance, 35°C for 1 hour.[5]

-

Work-up and Purification: After the reaction is complete, the intermediate product is purified. This often involves silica gel column chromatography. The purified intermediate is then treated with an ethanol solution of HCl to form the hydrochloride salt, which can be further purified by recrystallization.[5]

Step 2: Reduction to Clenbuterol-d9 [5][7]

The key step of reducing the carbonyl group of the intermediate can be achieved through several methods, each with its own advantages.

-

Method A: Catalytic Hydrogenation: The intermediate is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a mixed solvent system like ethanol/water.[5][7] The reaction is carried out under a hydrogen atmosphere at a controlled temperature (e.g., 30°C) for several hours.[5] This method is often favored for its clean reaction profile.

-

Method B: Metal Hydride Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this reduction.[5][6][7]

-

With NaBH4 , the reaction is typically performed at room temperature in a mixed solvent such as tetrahydrofuran and water, while maintaining the pH between 3 and 7 with hydrochloric acid.[7]

-

With LiAlH4 , the reaction is carried out in an anhydrous solvent like tetrahydrofuran at a slightly elevated temperature (e.g., 35°C).[5][7]

-

Step 3: Formation of this compound [5][7]

The final step involves the conversion of the Clenbuterol-d9 free base into its hydrochloride salt. This is typically achieved by dissolving the purified base in a suitable solvent, such as ethanol, and treating it with a solution of hydrochloric acid in ethanol. The this compound then precipitates out and can be collected by filtration and dried.

Table 1: Comparison of Reduction Methods

| Reduction Method | Reagent | Typical Yield | Key Considerations |

| Catalytic Hydrogenation | Pd/C, H2 | Up to 76%[5][7] | Requires specialized hydrogenation equipment. |

| Metal Hydride (LiAlH4) | LiAlH4 | 54%[5][7] | Highly reactive, requires anhydrous conditions. |

| Metal Hydride (NaBH4) | NaBH4 | Not explicitly stated in provided context | Milder reducing agent, can be used in protic solvents. |

Characterization and Quality Control: Ensuring Identity, Purity, and Isotopic Enrichment

Thorough characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of analytical techniques is employed for this purpose.

Diagram of the Characterization Workflow:

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. youtube.com [youtube.com]

- 3. Clenbuterol-d9 analytical standard 184006-60-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

Physicochemical properties of Clenbuterol-d9 hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Clenbuterol-d9 Hydrochloride

Introduction: The Quintessential Internal Standard

This compound, the deuterated isotopologue of Clenbuterol hydrochloride, serves a critical role in modern analytical chemistry. Its primary application is as an internal standard for the precise quantification of clenbuterol in complex biological and environmental matrices.[1] The rationale for its use is grounded in the principles of isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis. By incorporating nine deuterium atoms, the mass of the molecule is shifted by +9 atomic mass units, rendering it easily distinguishable from the native analyte by a mass spectrometer. However, its chemical behavior during sample extraction, chromatographic separation, and ionization remains virtually identical to that of the non-labeled clenbuterol. This co-elution and co-ionization behavior allows it to meticulously account for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, thereby ensuring the highest degree of accuracy and precision in analytical measurements.[2]

This guide provides an in-depth exploration of the essential physicochemical properties of this compound, offering foundational knowledge for researchers, analytical scientists, and drug development professionals who rely on this crucial reference material.

Chemical Identity and Structural Elucidation

This compound is the hydrochloride salt of 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol. The nine deuterium atoms are strategically located on the tert-butyl group, a position that is chemically stable and not susceptible to back-exchange under typical analytical conditions.

-

Formal Name : 4-amino-3,5-dichloro-α-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-benzenemethanol, hydrochloride[1]

-

Synonyms : 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride, NAB 365-d9[1]

The structural integrity and isotopic purity are paramount for its function. Certified reference materials typically guarantee an isotopic purity of ≥97-99%, ensuring minimal contribution to the native analyte's analytical signal.[3]

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in analytical method development.

| Property | Value | Source(s) |

| CAS Number | 184006-60-8 | [4] |

| Molecular Formula | C₁₂D₉H₉Cl₂N₂O · HCl | |

| Molecular Weight | 322.71 g/mol | [3] |

| Appearance | Solid / White Crystalline Powder | [5][6] |

| Melting Point | 112-115°C (for free base) | [7] |

| Solubility | Methanol: Slightly soluble (quantitatively 100 µg/mL)[1][8] DMSO: Slightly soluble[1][5] | [1][5][8] |

| Storage Temperature | 2-8°C or -20°C Freezer, Hygroscopic | [5] |

| Stability | ≥ 4 years under proper storage conditions | [1] |

Synthesis and Isotopic Labeling Strategy

The synthesis of this compound is a multi-step process designed to strategically incorporate the deuterium label. The most common approach involves using a deuterated starting material, D9-tert-butylamine, which ensures the stable placement of the isotopes.[9][10]

A generalized synthetic pathway begins with the reaction of 4-amino-α-bromo-3,5-dichloroacetophenone with D9-tert-butylamine.[10] This step forms a key intermediate, 4-amino-α-(D9-tert-butylamine)-3,5-dichloroacetophenone.[9] The subsequent and critical step is the reduction of the ketocarbonyl group. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the deuterated clenbuterol base.[9][10] Finally, the product is treated with an ethanolic solution of hydrochloric acid and purified through recrystallization to yield the stable this compound salt.[9]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound ISO 17034 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 184006-60-8) [witega.de]

- 4. This compound | C12H19Cl3N2O | CID 71312532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CLENBUTEROL D9 | 129138-58-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Clenbuterol-d9 | CAS#:129138-58-5 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 10. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

Topic: Isotopic Purity Assessment of Clenbuterol-d9 hydrochloride

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Clenbuterol-d9 hydrochloride is a critical internal standard for the accurate quantification of clenbuterol in various matrices, from pharmaceutical research to regulated residue monitoring.[1][2][3][4] Its efficacy is fundamentally dependent on its isotopic purity—a measure of the extent to which the nine specified hydrogen atoms have been replaced by deuterium. This guide provides a comprehensive framework for the robust assessment of this critical quality attribute. We move beyond simplistic procedural lists to explore the causality behind methodological choices, emphasizing a synergistic approach that leverages the strengths of both high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By integrating these orthogonal techniques, we establish a self-validating system that ensures the structural integrity, isotopic enrichment, and isotopologue distribution of this compound, thereby guaranteeing its reliability for sensitive analytical applications.

The Imperative of Isotopic Purity: Beyond Chemical Purity

For deuterated standards, the concept of "purity" transcends the mere absence of chemical contaminants. It expands to encompass isotopic purity, which is arguably the most critical quality attribute.[5][6] Unlike chemical impurities, isotopic impurities (molecules with fewer than the desired nine deuterium atoms) are chemically identical to the target analyte and cannot be separated by chromatographic techniques. Their presence can compromise analytical accuracy by contributing to the signal of the non-labeled analyte or other lower-labeled isotopologues.

It is crucial to distinguish between two key terms[5]:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. A 99% enrichment means that at any given labeled site, there is a 99% probability of finding a deuterium atom.

-

Species Abundance: This refers to the percentage of the entire molecular population that has a specific total number of deuterium atoms. For example, the percentage of molecules that are fully deuterated (d9).

A high isotopic enrichment at each site is a prerequisite for, but does not guarantee, a high abundance of the desired d9 species, making a comprehensive analysis essential.[5]

Orthogonal Assessment Strategy: The Synergy of MS and NMR

A robust determination of isotopic purity cannot be achieved with a single technique. We advocate for an integrated strategy employing both mass spectrometry and NMR spectroscopy. These methods are orthogonal, meaning they measure different fundamental properties of the molecule, and their combined data provides a highly trustworthy and complete characterization.[7][8]

-

Mass Spectrometry (MS): Determines the overall distribution of isotopologues (d0, d1...d9) by separating them based on their mass-to-charge ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the specific locations of deuteration and quantifies the level of isotopic enrichment at each site by probing the magnetic properties of the nuclei.

The following diagram illustrates the workflow for a comprehensive assessment.

Sources

- 1. This compound ISO 17034 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 184006-60-8) [witega.de]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. cerilliant.com [cerilliant.com]

- 4. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 184006-60-8) [witega.de]

- 5. isotope.com [isotope.com]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Clenbuterol-d9 Hydrochloride

Executive Summary: This technical guide provides a detailed examination of the mass spectrometric behavior of Clenbuterol-d9 hydrochloride, a critical internal standard for the quantitative analysis of Clenbuterol. Tailored for researchers, analytical scientists, and professionals in drug development and toxicology, this document elucidates the principles of ionization and the specific fragmentation pathways observed under Collision-Induced Dissociation (CID). By understanding the underlying mechanisms, analysts can develop and validate robust, highly selective, and sensitive analytical methods, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide offers field-proven insights into experimental choices, detailed protocols, and a mechanistic breakdown of ion formation, ensuring a comprehensive understanding for practical application.

Introduction: The Analytical Imperative for Clenbuterol-d9

Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator but is also illicitly employed as a performance-enhancing drug in sports and a growth-promoting agent in livestock.[1][2] Its low effective dose necessitates highly sensitive analytical methods for detection in complex biological matrices like plasma and urine.[1][2]

The Role of Stable Isotope-Labeled Internal Standards

Quantitative mass spectrometry relies on minimizing analytical variability arising from sample preparation, chromatographic separation, and ion source fluctuations. The most effective way to achieve this is through the use of a Stable Isotope-Labeled (SIL) internal standard (IS).[1][3] An ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction and ionization, but has a different mass, making it distinguishable by the mass spectrometer.[4]

This compound: Structure and Significance

Clenbuterol-d9 is the deuterium-labeled analogue of Clenbuterol, where nine hydrogen atoms on the tert-butyl group are replaced with deuterium.[4] This substitution results in a mass shift of +9 Daltons, which is substantial enough to prevent isotopic crosstalk with the native analyte while maintaining nearly identical physicochemical properties. This makes it the gold standard internal standard for Clenbuterol quantification.[1][5][6]

Chemical Structure Comparison:

-

Clenbuterol: 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol[7][8]

-

Clenbuterol-d9: 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride

Ionization and Precursor Ion Formation

The first step in the mass spectrometric analysis is the gentle conversion of the analyte from the liquid phase to a charged, gas-phase ion.

The Choice of Electrospray Ionization (ESI)

For a molecule like Clenbuterol, which contains a secondary amine group, positive-ion Electrospray Ionization (ESI) is the method of choice.[9][10] The amine nitrogen is readily protonated in the acidic mobile phase typically used in reversed-phase chromatography, forming a stable, positively charged ion. This "soft" ionization technique minimizes in-source fragmentation, preserving the intact molecule for selection as the precursor ion in MS/MS analysis.

Precursor Ion [M+H]⁺ Identification

In the ESI source, both Clenbuterol and its deuterated standard accept a proton, forming their respective protonated molecules, [M+H]⁺.

-

Clenbuterol: The molecular weight is approximately 276.18 g/mol for the free base. The protonated precursor ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 277.1 .[6][9]

-

Clenbuterol-d9: The molecular weight is increased by the nine deuterium atoms. The protonated precursor ion [M+H]⁺ is therefore observed at m/z 286.1 .[5][10]

This 9 Da mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard.

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides the specificity required for confident identification and quantification. This is achieved by isolating the precursor ion and subjecting it to fragmentation.

Principles of Collision-Induced Dissociation (CID)

CID is a technique where isolated precursor ions are accelerated and collided with an inert gas (like argon or nitrogen) in a collision cell.[11][12][13] This collision converts some of the ion's kinetic energy into internal energy, causing the weakest chemical bonds to break and generating a characteristic pattern of product (or fragment) ions.[12][13]

Fragmentation of the Clenbuterol-d9 [M+H]⁺ Ion

The fragmentation of protonated Clenbuterol-d9 (m/z 286.1) is dominated by the cleavage of the C-C bond alpha to the nitrogen atom and the loss of the deuterated tert-butyl group. The primary fragmentation pathways are outlined below.

Caption: Key fragmentation pathways of Clenbuterol-d9 [M+H]⁺ under CID.

-

Major Pathway: Formation of m/z 203.9: The most abundant and characteristic fragmentation involves the neutral loss of the deuterated side chain. This occurs via the loss of deuterated isobutene (C₄D₈) and a molecule of water (H₂O) from the protonated precursor ion. This transition, m/z 286.1 → 203.9 , is highly specific and is the most commonly used transition for quantification in Multiple Reaction Monitoring (MRM) assays.[5][10] The resulting fragment ion retains the dichlorinated aniline portion of the molecule.

-

Minor Pathway: Formation of m/z 268.1: A secondary fragmentation pathway involves the simple loss of a water molecule (18 Da) from the precursor ion. This results in the formation of a product ion at m/z 268.1 (286.1 - 18.0). While less specific than the primary transition, it can be used as a "qualifier" or confirming ion to increase confidence in the identification of the compound.

Data Summary: Key Ion Transitions

The selection of precursor-to-product ion transitions is fundamental to building a selective and sensitive LC-MS/MS method. The table below summarizes the key ions for both Clenbuterol and its deuterated internal standard.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Neutral Loss (Quantifier) |

| Clenbuterol | 277.1[6][9] | 203.0[5][6] | 168.1 / 132.1[6][9] | C₄H₈ + H₂O |

| Clenbuterol-d9 | 286.1 [5][10] | 203.9 [5][10] | 268.1 | C₄D₈ + H₂O |

Practical Application: A Validated LC-MS/MS Protocol

Understanding the fragmentation is the basis for designing a robust analytical method. The following section provides a representative workflow and protocol.

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a scan mode on a triple quadrupole mass spectrometer that provides exceptional selectivity and sensitivity.[6] The first quadrupole (Q1) is set to select only the precursor ion (e.g., m/z 286.1). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to select only a specific product ion (e.g., m/z 203.9). By monitoring one or more of these specific "transitions," the instrument can detect the target analyte with very high specificity, even in a complex biological matrix.

Experimental Workflow Diagram

The overall analytical process, from sample receipt to final data analysis, follows a validated sequence of steps to ensure accuracy and reproducibility.

Caption: Standard workflow for quantitative analysis of Clenbuterol.

Step-by-Step Experimental Protocol

This protocol is a representative example for the analysis of Clenbuterol in human plasma.

-

Standard and Internal Standard Preparation:

-

Prepare a 1 mg/mL stock solution of Clenbuterol hydrochloride and this compound in methanol.[1]

-

Create serial dilutions of the Clenbuterol stock to prepare working standards for the calibration curve (e.g., 0.1 to 50 ng/mL).[6]

-

Prepare a working solution of Clenbuterol-d9 internal standard at a fixed concentration (e.g., 10 ng/mL).[6]

-

-

Sample Preparation (Liquid-Liquid Extraction): [1]

-

Pipette 200 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

-

Add 20 µL of the Clenbuterol-d9 internal standard working solution to each tube and vortex briefly.

-

To deproteinize, add 50 µL of 6% perchloric acid and vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 5 minutes, then centrifuge at 12,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

-

-

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A linear gradient appropriate to separate Clenbuterol from matrix interferences (e.g., start at 5% B, ramp to 95% B).

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive (ESI+).

-

MRM Transitions:

-

Clenbuterol: 277.1 → 203.0 (Quantifier), 277.1 → 168.1 (Qualifier)

-

Clenbuterol-d9: 286.1 → 203.9 (Internal Standard)

-

-

Dwell Time: 50-100 ms per transition.

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and robust, centered on the characteristic transition of m/z 286.1 → 203.9 . This transition arises from the neutral loss of deuterated isobutene and water following protonation by ESI. A thorough understanding of this fragmentation pattern is paramount for any scientist tasked with developing or running quantitative assays for Clenbuterol. It forms the scientific bedrock for method specificity, allowing for reliable detection and quantification at the trace levels required by anti-doping agencies and food safety regulators. By properly applying this knowledge, laboratories can ensure the highest standards of data integrity and analytical performance.

References

- ResearchGate. (n.d.). Proposed fragmentation pathway of beta-agonists. Retrieved from a study on LC-MS-MS detection of beta-agonists.

-

van Hout, M. W. J., et al. (2000). On-line coupling of solid-phase extraction with mass spectrometry for the analysis of biological samples. II. Determination of clenbuterol in urine using multiple-stage mass spectrometry in an ion-trap mass spectrometer. Rapid Communications in Mass Spectrometry, 14(22), 2103-2109. Available from: [Link]

-

González-Antuña, A., et al. (2012). Development of a routine method for the simultaneous confirmation and determination of clenbuterol in urine by minimal labeling isotope pattern deconvolution and GC-EI-MS. Journal of Mass Spectrometry, 47(3), 349-357. Available from: [Link]

-

Pauter, K., et al. (2022). Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. Molecules, 27(24), 8935. Available from: [Link]

-

Mazzarino, M., et al. (2021). Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. Molecules, 26(17), 5345. Available from: [Link]

-

Chromatography Online. (n.d.). An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783, Clenbuterol. Retrieved from: [Link]

-

ResearchGate. (2022). Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5231296, Clenbuterol(1+). Retrieved from: [Link]_

-

precisionFDA. (n.d.). CLENBUTEROL HYDROCHLORIDE. Retrieved from: [Link]

-

Indigo Instruments. (n.d.). Clenbuterol Molecule Structure. Retrieved from: [Link]

-

ResearchGate. (2012). Detection of Clenbuterol at Trace Levels in Doping Analysis Using Different Gas Chromatographic-Mass Spectrometric Techniques. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5702273, Clenbuterol Hydrochloride. Retrieved from: [Link]

-

Al-Ishaq, R. K., et al. (2021). Detection of clenbuterol residues in beef sausages and its enantiomeric analysis using UHPLC–MS/MS: A risk of unintentional doping in sport field. Journal of Food Science, 86(10), 4588-4596. Available from: [Link]

-

ResearchGate. (2018). Sensitive Assay of Clenbuterol Residues in Beef by Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) and Solid-Phase Extraction. Available from: [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from: [Link]

-

Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from: [Link]

-

Guddat, S., et al. (2013). Quantification of clenbuterol at trace level in human urine by ultra-high pressure liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1284, 50-58. Available from: [Link]

-

Cannavan, A., et al. (1999). Determination of clenbuterol, salbutamol, and cimaterol in bovine retina by electrospray ionization-liquid chromatography-tandem mass spectrometry. Journal of AOAC International, 82(5), 1073-1077. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantification of clenbuterol at trace level in human urine by ultra-high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation [mdpi.com]

- 7. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Clenbuterol Molecule Structure made with Model Parts from Indigo Instruments [indigoinstruments.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 13. longdom.org [longdom.org]

- 14. Detection of clenbuterol residues in beef sausages and its enantiomeric analysis using UHPLC–MS/MS: A risk of unintentional doping in sport field - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Guardian: A Technical Guide to Clenbuterol-d9 Hydrochloride as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the exacting world of analytical chemistry, particularly in the high-stakes arenas of pharmaceutical development and anti-doping science, the pursuit of quantitative accuracy is paramount. The reliable measurement of trace-level compounds like Clenbuterol, a potent β2-adrenergic agonist, demands a methodology that can navigate the complexities of biological matrices and instrumental variability.[1][2] This guide delves into the core principles and practical applications of Clenbuterol-d9 hydrochloride, a deuterated isotopologue that serves as an indispensable internal standard, ensuring the integrity and precision of quantitative analyses.

The Analytical Challenge: Why Internal Standards are Non-Negotiable

The quantification of Clenbuterol, whether in urine for doping control or in plasma for pharmacokinetic studies, is fraught with potential for error.[3][4] Analyte loss during sample preparation, matrix effects that suppress or enhance the analyte signal in the mass spectrometer, and fluctuations in instrument performance can all contribute to inaccurate and unreliable results.

To surmount these obstacles, the principle of isotope dilution mass spectrometry (IDMS) is employed.[][6][7] This powerful technique relies on the introduction of a known quantity of an isotopically labeled version of the analyte—the internal standard—into the sample at the earliest stage of the analytical workflow.[8] this compound, with nine of its hydrogen atoms replaced by deuterium, is the ideal internal standard for Clenbuterol analysis.[1][9]

Core Mechanism: The Power of Isotopic Equivalence

The efficacy of Clenbuterol-d9 as an internal standard lies in its near-identical chemical and physical properties to the unlabeled Clenbuterol (the analyte).[1] This isotopic equivalence ensures that both compounds behave virtually identically during extraction, chromatography, and ionization.[8]

Here's a breakdown of the critical advantages:

-

Co-elution: In liquid chromatography, Clenbuterol and Clenbuterol-d9 will have nearly identical retention times, meaning they travel through the analytical column and reach the detector at the same time.[3]

-

Identical Extraction Recovery: Any loss of the analyte during sample preparation steps, such as solid-phase extraction (SPE), will be mirrored by a proportional loss of the internal standard.[10][11]

-

Compensation for Matrix Effects: In the ion source of the mass spectrometer, matrix components can interfere with the ionization of the analyte. Since the internal standard is chemically identical, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.

The mass spectrometer, however, can easily differentiate between the analyte and the internal standard due to their mass difference.[12] By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification can be achieved, independent of variations in sample recovery or instrument response.[][6]

Visualizing the Principle: Isotope Dilution Mass Spectrometry

Caption: The workflow of isotope dilution mass spectrometry using Clenbuterol-d9.

Practical Application: A Validated LC-MS/MS Protocol

The following protocol outlines a robust and validated method for the quantification of Clenbuterol in urine, employing this compound as the internal standard. This methodology is grounded in principles outlined by regulatory bodies such as the FDA and the World Anti-Doping Agency (WADA).[13][14][15][16][17][18][19][20][21]

Sample Preparation (Solid-Phase Extraction)

-

Spiking: To 1 mL of urine, add a known amount of this compound working solution (e.g., 5 ng).[3][10]

-

Hydrolysis (Optional but Recommended): To cleave any conjugated Clenbuterol metabolites, add β-glucuronidase/arylsulfatase and incubate.

-

pH Adjustment: Adjust the sample pH to the optimal range for SPE binding (typically pH 9-10).

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol and water.

-

Sample Loading: Apply the prepared urine sample to the SPE cartridge.

-

Washing: Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol) to remove interferences.

-

Elution: Elute the Clenbuterol and Clenbuterol-d9 from the cartridge using an acidified organic solvent (e.g., 2% formic acid in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

LC-MS/MS Analysis

The analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[3][4][12][22]

| Parameter | Typical Condition |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A suitable gradient to separate Clenbuterol from matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Clenbuterol | 277.1 | 203.1 (Quantifier), 168.1 (Qualifier) |

| Clenbuterol-d9 | 286.1 | 203.9 |

Note: Specific m/z values may vary slightly depending on the instrument and conditions.[12]

Visualizing the Chemical Structures

Caption: Chemical structures of Clenbuterol and its deuterated internal standard, Clenbuterol-d9.[23]

Method Validation: The Cornerstone of Trustworthiness

A bioanalytical method is only as reliable as its validation.[13][14][15][16][24] The use of Clenbuterol-d9 as an internal standard is a critical component of a self-validating system. Key validation parameters that must be assessed according to regulatory guidelines include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

-

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

By systematically evaluating these parameters, the robustness and reliability of the analytical method are ensured, providing confidence in the generated data for regulatory submissions, clinical decisions, or anti-doping rulings.

Conclusion: An Essential Tool for Unwavering Accuracy

This compound is more than just a reagent; it is a cornerstone of accurate and reliable bioanalysis for its parent compound. Its role as an internal standard within the framework of isotope dilution mass spectrometry provides a powerful mechanism to correct for the inherent variabilities of the analytical process. For researchers and scientists in the fields of drug development and toxicology, a thorough understanding and proper implementation of this internal standard are fundamental to generating data of the highest scientific integrity.

References

-

New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. Journal of Analytical Toxicology. [Link]

-

Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information. [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]

-

Isotope dilution. Britannica. [Link]

-

FORENSIC TOXICOLOGY LABORATORY. NYC.gov. [Link]

-

Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration. PubMed. [Link]

-

Isotope dilution. Wikipedia. [Link]

-

Confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal. UKnowledge. [Link]

-

An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

WADA WORKING GROUP ON CONTAMINANTS The Working Group recommends as follows: A. RECOMMENDED MINIMUM REPORTING LEVEL FOR CERTAIN D. World Anti-Doping Agency. [Link]

-

Sensitive Assay of Clenbuterol Residues in Beef by Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) and Solid-Phase Extraction. ResearchGate. [Link]

-

UPDATE- Meat Contamination Cases: WADA amends World Anti-Doping Code from 1 June. UK Anti-Doping. [Link]

-

WADA clarifies clenbuterol statements. Velo. [Link]

-

WADA statement on clenbuterol. World Anti-Doping Agency. [Link]

-

WADA Technical Letter – TL23 Growth Promoters. World Anti-Doping Agency. [Link]

- Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

- Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

-

Clenbuterol-d9. PubChem. [Link]

-

What is the mechanism of Clenbuterol Hydrochloride? Patsnap Synapse. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nyc.gov [nyc.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. hhs.gov [hhs.gov]

- 17. wada-ama.org [wada-ama.org]

- 18. UPDATE- Meat Contamination Cases: WADA amends World Anti-Doping Code from 1 June | UK Anti-Doping [ukad.org.uk]

- 19. velo.outsideonline.com [velo.outsideonline.com]

- 20. WADA statement on clenbuterol | World Anti Doping Agency [wada-ama.org]

- 21. wada-ama.org [wada-ama.org]

- 22. uknowledge.uky.edu [uknowledge.uky.edu]

- 23. Clenbuterol-d9 | C12H18Cl2N2O | CID 12757028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

A Senior Application Scientist's Guide to the Certificate of Analysis for Clenbuterol-d9 Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Deuterated Internal Standard

In the landscape of quantitative bioanalysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy of results is paramount. Clenbuterol, a beta-agonist used therapeutically as a bronchodilator, is also illicitly used as a performance-enhancing drug, necessitating highly sensitive and reliable detection methods in clinical toxicology, sports testing, and forensic analysis.[1][2] The cornerstone of such methods is the use of a stable isotope-labeled (SIL) internal standard.

Clenbuterol-d9 hydrochloride (CAS 184006-60-8) serves this exact purpose.[3][4] By replacing nine hydrogen atoms with deuterium, a stable, non-radioactive isotope, we create a molecule that is chemically identical to the target analyte (clenbuterol) but has a distinct, higher mass.[5] This property allows it to co-elute with the analyte during chromatography and experience similar ionization and matrix effects, yet be distinguished by the mass spectrometer.[5] This co-behavior provides a robust mechanism for correcting analytical variability, thereby dramatically improving the accuracy, precision, and reproducibility of quantification.[5]

However, the integrity of this entire analytical framework hinges on the quality of the reference standard itself. The Certificate of Analysis (CofA) is not merely a document of specifications; it is the foundational evidence that qualifies the material for its intended use, ensuring data defensibility and regulatory compliance. This guide provides an in-depth deconstruction of a typical CofA for this compound, explaining the causality behind each analytical test and its implication for your research.

The Anatomy of a Certificate of Analysis: A Blueprint for Confidence

A CofA for a high-purity reference standard is a comprehensive dossier providing evidence of the material's identity, purity, and assigned value (e.g., concentration or mass). It is the culmination of a rigorous characterization process designed to provide metrological traceability and an understanding of the material's true nature. The following sections dissect the core components of this critical document.

Part 1: Unambiguous Identity Confirmation

Before assessing purity or potency, we must unequivocally confirm that the material is, in fact, this compound. This is achieved using a combination of orthogonal (based on different principles) analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

Why this choice? NMR spectroscopy provides unparalleled insight into the molecular structure of a compound. It is a primary method for confirming the identity of organic molecules by probing the chemical environment of specific nuclei (most commonly ¹H and ¹³C).[6]

The Self-Validating System:

-

¹H NMR (Proton NMR): The resulting spectrum is a unique fingerprint of the molecule. For Clenbuterol-d9, the key is observing the absence of signals from the tert-butyl group, where the nine protons have been replaced by deuterium, alongside the expected signals from the aromatic and other protons. The chemical shifts, splitting patterns (multiplicity), and integration values of the remaining protons must conform to the known structure of clenbuterol.

-

Structure & Isotopic Position: Advanced NMR techniques can also confirm the specific positions of the deuterium labels, ensuring they are on stable, non-labile carbons like the tert-butyl group to prevent back-exchange with hydrogen.[7]

Mass Spectrometry (MS): Confirming Molecular Weight

Why this choice? Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of the molecule's mass. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, capable of determining mass with extremely high accuracy.

The Self-Validating System:

-

Molecular Ion Peak: For Clenbuterol-d9 HCl, the expected mass of the protonated molecule [M+H]⁺ would be approximately 314.1 g/mol , which is 9 mass units higher than the unlabeled clenbuterol. Observing this specific mass confirms the presence of the nine deuterium atoms.

-

Isotopic Pattern: HRMS can also resolve the isotopic distribution of the molecule, which must match the theoretical pattern for its elemental formula (C₁₂D₉H₉Cl₂N₂O).[8]

Part 2: A Multi-Faceted Approach to Purity Assessment

Purity is not a single value but a composite assessment of different potential contaminants. A robust CofA will address chemical purity, isotopic purity, and the content of residual solvents and water.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Why this choice? HPLC is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[6][9] It excels at detecting structurally related impurities (e.g., synthesis byproducts, degradants) that might have similar masses and be indistinguishable by MS alone.

Experimental Protocol: A Typical HPLC Purity Method

-

System Preparation: An HPLC system equipped with a UV detector is used. A reverse-phase C18 column is a common choice for separating moderately polar compounds like clenbuterol.

-

Mobile Phase: A gradient elution is typically employed, starting with a high-polarity mobile phase (e.g., water with a formic acid modifier) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile). This ensures that impurities with a wide range of polarities are effectively separated.

-

Sample Preparation: A precise weight of the Clenbuterol-d9 HCl standard is dissolved in a suitable solvent (e.g., methanol or mobile phase) to a known concentration.

-

Analysis: The sample is injected, and the chromatogram is recorded. The detector wavelength is set to a value where clenbuterol has strong absorbance (e.g., ~245 nm).

-

Data Interpretation: Purity is typically reported as "% Area." The area of the main Clenbuterol-d9 peak is divided by the total area of all peaks in the chromatogram. A purity value of >98% is common for high-quality reference standards.[10]

Isotopic Purity (Enrichment) by Mass Spectrometry

Why this choice? While HPLC confirms chemical purity, it cannot distinguish between Clenbuterol-d9 and any unlabeled Clenbuterol (d0). Mass spectrometry is the definitive technique for determining the isotopic enrichment of the standard.[11][12]

The Self-Validating System:

-

Principle: The analysis involves measuring the relative intensities of the ion signals corresponding to the deuterated (d9) and unlabeled (d0) forms of the molecule.

-

Data Interpretation: Isotopic purity is calculated as the percentage of the d9 signal relative to the sum of all clenbuterol-related signals (d0 through d9). For a high-quality internal standard, the isotopic enrichment should be >98%, and ideally >99%, to minimize interference and ensure accurate quantification, especially at low analyte concentrations.[5][7]

Water Content by Karl Fischer Titration

Why this choice? Water is a common impurity that cannot be detected by HPLC with UV detection. Karl Fischer titration is a highly specific and accurate method for quantifying water content in a sample, from parts per million (ppm) to 100%.[13]

The Self-Validating System:

-

Principle: This method is based on a chemical reaction where iodine reacts stoichiometrically with water.[13] The titration can be performed volumetrically or, for very low water content, coulometrically, where the iodine is generated electrochemically.[13]

-

Impact: The measured water content is a critical value used in the final calculation of the standard's potency or purity by mass balance.[14]

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Why this choice? Small amounts of organic solvents used during the synthesis and purification of the reference material may remain in the final product. HS-GC is the preferred method for detecting and quantifying these volatile impurities as outlined in pharmacopeial guidelines like USP General Chapter <467>.[15]

The Self-Validating System:

-

Principle: A sample of the solid standard is placed in a sealed vial and heated. Any volatile solvents partition into the gas phase (the "headspace"), which is then injected into a gas chromatograph for separation and quantification.

-

Impact: Like water content, the amount of residual solvents is subtracted from 100% in a mass balance calculation to determine the final purity of the material.

Part 3: Quantitative Analysis and the Final Certified Value

The ultimate goal of the CofA is to provide a certified value for the reference standard that is traceable to the International System of Units (SI).[16] This is often achieved through a mass balance approach or by a primary ratio method like Quantitative NMR (qNMR).

Purity by Mass Balance

Why this choice? The mass balance approach is a well-established method for assigning purity. It is based on the principle that the purity of the main component is 100% minus the sum of all measured impurities.

The Self-Validating System:

-

Calculation: Purity (%) = 100% - (% Chemical Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Non-combustible residue, if applicable).

-

Traceability: This method provides excellent traceability because each impurity measurement is performed using a validated, specific technique.[9]

Assay by Quantitative NMR (qNMR)

Why this choice? qNMR has emerged as a powerful, direct method for determining the purity or concentration of a substance without relying on a chemically identical reference standard.[16][17] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[16]

Experimental Protocol: Internal Standard qNMR

-

Standard Selection: A high-purity, stable certified reference material with a known structure and purity (e.g., maleic acid, dimethyl sulfone) is chosen as the internal standard (IS). The IS must have signals that do not overlap with the analyte signals.

-

Sample Preparation: A precisely weighed amount of the Clenbuterol-d9 HCl and a precisely weighed amount of the IS are dissolved together in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

NMR Acquisition: The ¹H NMR spectrum is acquired under specific, controlled conditions optimized for quantification. This includes ensuring a long relaxation delay (at least 5 times the longest T₁ relaxation time) to allow for full signal recovery between pulses.

-

Data Processing & Calculation: The purity of the Clenbuterol-d9 is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard, accounting for their respective molecular weights and the number of protons giving rise to each signal.

Data Synthesis and Visualization

The results from these comprehensive analyses are summarized on the Certificate of Analysis, often in a clear, tabular format.

Table 1: Example Certificate of Analysis Summary for Clenbuterol-d9 HCl

| Test Parameter | Method | Specification | Result |

| Identity | |||

| ¹H NMR | NMR Spectroscopy | Conforms to Structure | Conforms |

| Mass Spectrum | ESI-MS | Conforms to Structure | Conforms |

| Purity & Assay | |||

| Chemical Purity | HPLC (245 nm) | ≥ 98.0 % Area | 99.8 % |

| Isotopic Enrichment | LC-MS | ≥ 98.0 % | 99.5 % (d9) |

| Water Content | Karl Fischer Titration | Report Value | 0.25 % |

| Residual Solvents | HS-GC | Meets USP <467> | < 0.1 % |

| Certified Purity | Mass Balance | Report Value | 99.4 % |

Diagrams of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process.

Caption: Logical relationship of tests for mass balance purity.

Conclusion: The CofA as a Guarantee of Quality

The Certificate of Analysis for a deuterated reference standard like this compound is far more than a simple data sheet. It is a scientifically rigorous document that provides the end-user with a high degree of confidence in the material's identity, purity, and fitness for purpose. By understanding the causality behind each test—why HPLC is used for chemical purity, why MS is essential for isotopic enrichment, and why Karl Fischer is critical for water content—researchers can fully appreciate the quality of their standard. This understanding is the bedrock upon which reliable, reproducible, and defensible analytical data is built, ensuring the integrity of research and the safety of therapeutic products.

References

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

-

Karl Fischer Titration Guide to Water Determination. Mettler Toledo. Available at: [Link]

-

Progress of water content reference materials for Karl Fischer titration. Semantic Scholar. Available at: [Link]

-

Water Determination by Karl Fischer Titration. Honeywell. Available at: [Link]

-

Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. Available at: [Link]

-

What is qNMR and why is it important? Mestrelab Resources. Available at: [Link]

-

Clenbuterol-D9 HCl. Cerilliant. Available at: [Link]

-

Analytical Methods for the Detection of Clenbuterol. PubMed. Available at: [Link]

-

(PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. ResearchGate. Available at: [Link]

-

Analytical Method for Clenbuterol (Targeted to Animal Products). Ministry of Health, Labour and Welfare, Japan. Available at: [Link]

-

Clenbuterol Hydrochloride - CERTIFICATE OF ANALYSIS. Synthink. Available at: [Link]

-

Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. Available at: [Link]

-

General Chapters: <11> USP REFERENCE STANDARDS. USP. Available at: [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link]

-

US Pharmacopeia Overview: General Chapters Categories. Pharmuni. Available at: [Link]

-

How To Choose the Proper Analytical Reference Standards? Symtera Analytics. Available at: [Link]

-

Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. MDPI. Available at: [Link]

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry. Available at: [http://www.cj prachtige.com.cn/EN/10.19756/j.issn.0253-3820.201275]([Link] prachtige.com.cn/EN/10.19756/j.issn.0253-3820.201275)

-

<11> USP REFERENCE STANDARDS (continued). USP. Available at: [Link]

-

Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

-

Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc.. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. Available at: [Link]

-

Clenbuterol Hydrochloride Reference Material. Scribd. Available at: [Link]

Sources

- 1. cerilliant.com [cerilliant.com]

- 2. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ISO 17034 - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 184006-60-8) [witega.de]

- 4. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 184006-60-8) [witega.de]

- 5. resolvemass.ca [resolvemass.ca]

- 6. knorspharma.com [knorspharma.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 9. millennialscientific.com [millennialscientific.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mt.com [mt.com]

- 14. scribd.com [scribd.com]

- 15. pharmtech.com [pharmtech.com]

- 16. mdpi.com [mdpi.com]

- 17. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]

Spectroscopic properties of Clenbuterol-d9 hydrochloride

An In-Depth Technical Guide to the Spectroscopic Properties of Clenbuterol-d9 Hydrochloride

Introduction: The Quintessential Internal Standard

This compound is the deuterated stable isotope-labeled analog of Clenbuterol hydrochloride. In the world of analytical chemistry, particularly in bioanalysis and forensic toxicology, its role is not therapeutic but foundational to achieving the highest levels of accuracy and precision in quantitative assays.[1] This technical guide provides an in-depth exploration of the spectroscopic properties of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization and application. The primary utility of this molecule is as an internal standard for isotope dilution mass spectrometry, a technique that represents the gold standard for quantification in complex matrices.[2]

The nine deuterium atoms are strategically placed on the tert-butyl group, a region of the molecule that is sterically significant but electronically isolated from the primary chromophore and less susceptible to metabolic alteration. This isotopic labeling imparts a mass shift of +9 atomic mass units (amu) compared to the parent compound, allowing it to be distinguished by a mass spectrometer while ensuring its chemical and physical behavior is nearly identical.

The Foundational Principle: Why Stable Isotope Dilution Analysis (SIDA) Excels

Before delving into the specific spectroscopic data, it is crucial to understand the causality behind the widespread adoption of deuterated standards. The core principle is Stable Isotope Dilution Analysis (SIDA), a methodology that provides unparalleled reliability in quantitative mass spectrometry.

The efficacy of a deuterated internal standard hinges on its near-perfect chemical and physical mimicry of the analyte.[3] Clenbuterol-d9 co-elutes with endogenous Clenbuterol during chromatographic separation and experiences virtually identical ionization efficiency, as well as any suppression or enhancement effects from the sample matrix.[4][5] By adding a known concentration of Clenbuterol-d9 to a sample at the very beginning of the workflow, any loss of analyte during sample preparation (e.g., extraction, evaporation) is mirrored by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a value that remains constant despite variations in sample recovery or instrument response. This self-validating system is the bedrock of robust and transferable bioanalytical methods.

Mass Spectrometry (MS): The Primary Arena of Application

The defining characteristic and principal application of this compound is its behavior in a mass spectrometer. It is almost exclusively used in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Clenbuterol.

Theoretical Basis: Ionization and Fragmentation

In a typical LC-MS/MS workflow, Clenbuterol and its deuterated standard are ionized via Electrospray Ionization (ESI) in positive mode. The protonated molecules, [M+H]⁺, are then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

-

Clenbuterol (d0): The protonated molecule has a mass-to-charge ratio (m/z) of 277.1 (for the ³⁵Cl isotope). A characteristic fragmentation is the loss of the tert-butyl group and water, leading to a prominent product ion at m/z 203.0.[5]

-

Clenbuterol-d9 (d9): The protonated molecule has an m/z of 286.2.[6] The fragmentation pathway mirrors that of the unlabeled compound. The loss of the deuterated tert-butyl group and water results in the same core product ion at m/z 203.0. However, other fragmentation pathways can be monitored for confirmation.

The key is that while the precursor ions are distinct (+9 amu shift), they can yield common product ions or product ions with predictable mass shifts, allowing for unambiguous identification and interference-free quantification.

Experimental Protocol: Quantitative Analysis of Clenbuterol in Biological Matrices by LC-MS/MS

This protocol outlines a robust, field-proven method for the quantification of clenbuterol in urine or serum, employing this compound as the internal standard.

1. Preparation of Standards and Reagents:

-

Stock Solutions: Prepare individual 1 mg/mL stock solutions of Clenbuterol hydrochloride and this compound in methanol.

-

Working Standard Solutions: Create serial dilutions of the Clenbuterol stock solution with a 50:50 methanol/water mixture to prepare calibration curve standards (e.g., ranging from 5 pg/mL to 2000 pg/mL).

-

Internal Standard (IS) Spiking Solution: Prepare a working solution of Clenbuterol-d9 at a concentration of 1 ng/mL in 50:50 methanol/water.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Pipette 1 mL of the biological sample (urine, plasma, etc.), calibration standard, or quality control (QC) sample into a polypropylene tube.

-

Add 50 µL of the IS Spiking Solution (1 ng/mL Clenbuterol-d9) to each tube (except matrix blanks) and vortex briefly.

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to each tube to standardize the pH.

-

Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol, to remove interferences.

-

Dry the cartridge thoroughly under high vacuum or nitrogen stream for 5-10 minutes.

-

Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) and transfer to an autosampler vial.

3. LC-MS/MS Analysis:

-

LC System: A UHPLC system.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then re-equilibrate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: ESI Positive.

Table 1: Key Physicochemical and Mass Spectrometry Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butyl-d9-amino)ethanol hydrochloride | |

| Molecular Formula | C₁₂H₉D₉Cl₂N₂O · HCl | [2] |

| Molecular Weight | 322.71 g/mol | |

| Mass Shift (M+9) | Precursor ion +9 amu vs. unlabeled | |

| MS/MS Transitions (MRM) | ||

| Clenbuterol (d0) Q1/Q3 | 277.1 / 203.0 (Quantitative) | [5] |

| 277.1 / 259.1 (Qualitative) | [5] | |

| Clenbuterol-d9 (IS) Q1/Q3 | 286.2 / 203.0 | [7] |

| | 286.2 / 268.1 |[7] |

Workflow Visualization

Caption: LC-MS/MS workflow for Clenbuterol quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS is the primary application, NMR spectroscopy is fundamental for the initial structural confirmation and purity assessment of the reference standard itself. Specific spectral data for Clenbuterol-d9 is not widely published, but the expected changes from the non-deuterated form are predictable and serve as definitive proof of isotopic labeling.

-

¹H NMR: The most dramatic and telling difference will be in the proton NMR spectrum. The spectrum of unlabeled Clenbuterol shows a characteristic sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. In the ¹H NMR spectrum of Clenbuterol-d9, this singlet will be completely absent. The remaining signals corresponding to the aromatic and ethanolamine backbone protons would remain, confirming the integrity of the rest of the molecule.

-

¹³C NMR: In the carbon NMR spectrum, the signals for the deuterated carbons will be significantly altered.

-

Quaternary Carbon: The signal for the quaternary carbon of the tert-butyl group will change from a singlet to a complex multiplet due to coupling with the three attached deuterium atoms (Deuterium, I=1).

-

Methyl Carbons: The signal for the three equivalent methyl carbons will also change from a singlet to a multiplet due to one-bond coupling to deuterium. Furthermore, the intensity of these deuterated carbon signals will be dramatically reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) has a significant and predictable effect on the vibrational frequency of the C-H bond, as described by Hooke's Law.

A reference spectrum for non-deuterated Clenbuterol hydrochloride shows characteristic absorptions for O-H, N-H, C-H (aromatic and aliphatic), and C-Cl bonds.[8] The key difference in the IR spectrum of this compound is the presence of C-D stretching vibrations.

-

C-H Stretch: Aliphatic C-H stretching bands typically appear in the 2850-3000 cm⁻¹ region.

-

C-D Stretch: Due to the increased reduced mass, the corresponding C-D stretching vibrations are expected to appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region.[9][10] The appearance of these bands, coupled with the diminished intensity of the aliphatic C-H stretching bands, provides definitive evidence of deuteration. The rest of the fingerprint region should remain largely unchanged, confirming the overall molecular structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to electronic transitions. These transitions are primarily dictated by the molecule's chromophore—the part of the molecule that contains conjugated π-systems.

For Clenbuterol, the chromophore is the 4-amino-3,5-dichlorophenyl ring system. Published data for Clenbuterol hydrochloride shows characteristic absorption maxima (λmax) at approximately 211 nm, 248 nm, and 302 nm.[11][12][13]

The deuteration in Clenbuterol-d9 is on the tert-butyl group, which is an aliphatic, non-conjugated part of the molecule. This group is electronically isolated from the phenyl ring chromophore. Consequently, the substitution of hydrogen with deuterium in this position has a negligible effect on the UV-Vis absorption spectrum. The λmax values and molar absorptivity of this compound are expected to be identical to those of the unlabeled compound.

Conclusion

The spectroscopic properties of this compound are perfectly tailored for its function as a high-fidelity internal standard. Its +9 amu mass shift provides a clear distinction in mass spectrometry, forming the basis for its use in definitive quantitative methods like LC-MS/MS. Concurrently, the predictable and specific changes in its NMR and IR spectra—namely the absence of the tert-butyl signal in ¹H NMR and the appearance of C-D stretching bands in IR—serve as unequivocal confirmation of its isotopic labeling and structural integrity. Its UV-Vis spectrum remains unchanged, consistent with the electronic isolation of the deuterated site from the molecule's chromophore. This complete spectroscopic profile validates this compound as an indispensable tool for researchers requiring the utmost confidence in their analytical results.

References

-

Wood, T. et al. (2001). Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration. Journal of Analytical Toxicology, 25(4), 280-287. Available at: [Link]

-

PubMed. (2001). Clenbuterol in the horse: confirmation and quantitation of serum clenbuterol by LC-MS-MS after oral and intratracheal administration. National Center for Biotechnology Information. Available at: [Link]

-

An, J. et al. (2013). An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. Journal of Chromatographic Science, 51(8), 752-757. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of clenbuterol. ResearchGate. Available at: [Link]

-

Al-Majed, A. A. et al. (2017). Clenbuterol Hydrochloride. Profiles of Drug Substances, Excipients, and Related Methodology, 42, 91-123. Available at: [Link]

-

Mazzarino, M. et al. (2015). A new LC–MS/MS method for multiple residues/contaminants in bovine meat. Food Control, 50, 687-696. Available at: [Link]

-

PubMed. (2011). 2D IR spectroscopy of the C-D stretching vibration of the deuterated formic acid dimer. National Center for Biotechnology Information. Available at: [Link]

-

NYC Office of Chief Medical Examiner. (n.d.). Forensic Toxicology Laboratory - Clenbuterol by LCMS. NYC.gov. Available at: [Link]

-

ResearchGate. (2020). DEVELOPMENT AND VALIDATION OF UV-SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF CLENBUTEROL HYDROCHLORIDE IN BULK AND PHARMACEUTICAL FORMULATION. ResearchGate. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. Available at: [Link]

-

ACS Publications. (2023). Determination of Stretching Frequencies by Isotopic Substitution Using Infrared Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

ElectronicsAndBooks. (n.d.). Deuteration Effects on the Structure and Infrared Spectrum of CH5. ElectronicsAndBooks. Available at: [Link]

-

ResearchGate. (n.d.). The UV-vis absorption spectra of clenbuterol–HSA and clenbuterol–FTO systems. ResearchGate. Available at: [Link]

-

ResearchGate. (2011). 2D IR Spectroscopy of the C-D stretching vibration of the deuterated formic acid dimer. ResearchGate. Available at: [Link]

-

MDPI. (2022). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules. Available at: [Link]

-